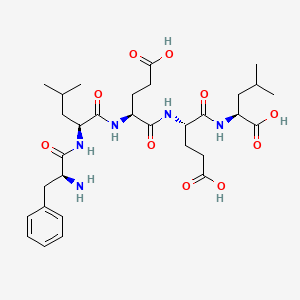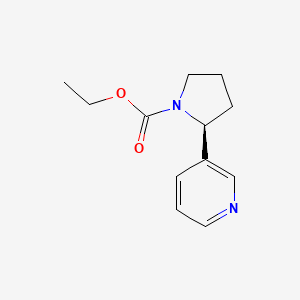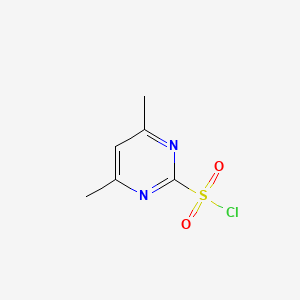
CID 45157674
Overview
Description
CID 45157674, also known as Compound A, is a synthetic compound that has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising tool for investigating a wide range of biological processes.
Mechanism of Action
The mechanism of action of CID 45157674 A is not fully understood, but it is believed to involve the modulation of certain signaling pathways within cells. Specifically, this compound A has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound A has a variety of biochemical and physiological effects, including the modulation of cytokine production, the inhibition of cell proliferation, and the regulation of oxidative stress. Additionally, this compound has been shown to have anti-inflammatory effects, and may be useful in the treatment of conditions such as rheumatoid arthritis and inflammatory bowel disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CID 45157674 A in lab experiments is its specificity. This compound has been shown to have a high degree of selectivity for its target pathways, which makes it a valuable tool for investigating specific biological processes. Additionally, this compound A is relatively stable and easy to work with, which makes it a convenient option for researchers.
However, there are also some limitations to using this compound A in lab experiments. One potential issue is that the compound may have off-target effects, which could complicate the interpretation of results. Additionally, the synthesis of this compound A is complex and requires specialized equipment and expertise, which may limit its availability to some researchers.
Future Directions
There are several potential future directions for research involving CID 45157674 A. One area of interest is the development of new therapeutic applications for this compound, particularly in the treatment of inflammatory and autoimmune diseases. Additionally, there is ongoing research into the mechanism of action of this compound A, which may lead to a better understanding of its effects on biological processes. Finally, there is potential for the development of new compounds based on the structure of this compound A, which could have even greater specificity and potency.
Scientific Research Applications
CID 45157674 A has been used in a variety of scientific research applications, including studies of inflammation, cancer, and immune system function. This compound has been shown to have anti-inflammatory properties, making it a potential treatment option for conditions such as rheumatoid arthritis and inflammatory bowel disease. Additionally, this compound A has been studied for its potential to inhibit the growth of cancer cells, and has shown promising results in preclinical studies.
properties
InChI |
InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12); | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLFZLFLLJQWOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)NC2=O.[K] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4KN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1,3-Bis[(oxiran-2-yl)methyl]-5-(prop-1-en-2-yl)-1,3,5-triazinane-2,4,6-trione](/img/structure/B3279698.png)

![5-Methoxy-4,4-dimethyl-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B3279718.png)


![1-((3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B3279728.png)
![3-[3-(Dimethylamino)propylamino]propanamide](/img/structure/B3279735.png)


![4,6-Dibromobenzo[d]thiazole](/img/structure/B3279769.png)
![N-[(4-bromophenyl)methyl]cyclopentanamine](/img/structure/B3279775.png)
